6-chloro-N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its complex structure, which includes chloro, chlorophenyl, and methylsulfanyl phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the chlorophenyl and methylsulfanyl phenyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding halides and thiols.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine: Lacks the methylsulfanyl group.
6-chloro-N-(4-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine: Contains a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
6-chloro-N-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to the presence of both chloro and methylsulfanyl groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C20H15Cl2N3S |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H15Cl2N3S/c1-26-17-9-2-13(3-10-17)19-20(23-16-7-4-14(21)5-8-16)25-12-15(22)6-11-18(25)24-19/h2-12,23H,1H3 |
InChI Key |
TXFYJSVPURVGKG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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